molecular formula C18H20ClN3O4S B2611787 N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040665-17-5

N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2611787
CAS RN: 1040665-17-5
M. Wt: 409.89
InChI Key: HGBJSSUJNCPOFD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O4S and its molecular weight is 409.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds related to the specified chemical structure have been synthesized and characterized for their potential applications. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further explored their derivatives for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of these compounds in medicinal chemistry and drug design (Hassan, Hafez, & Osman, 2014). Similarly, Kumar et al. (2018) investigated novel pyrazole derivatives, elucidating their structure through various spectroscopic methods and highlighting the importance of detailed characterization in the development of new compounds with potential applications (Kumara, Kumar, Kumar, & Lokanath, 2018).

Biological Activity

The exploration of biological activity is a crucial application of these compounds. For instance, Katoch-Rouse and Horti (2003) demonstrated the feasibility of synthesizing radiolabeled compounds for studying CB1 cannabinoid receptors in the brain, suggesting applications in neurology and imaging (Katoch-Rouse & Horti, 2003). Additionally, Khalifa, Nossier, and Al-Omar (2017) synthesized and characterized pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline derivatives, hinting at the potential pharmacophore linkage in drug discovery (Khalifa, Nossier, & Al-Omar, 2017).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of compounds within this chemical family have also been a focus of research. For example, studies have shown that novel pyrazolines and related compounds exhibit significant biological activities, including cytotoxicity against cancer cell lines and antimicrobial effects against various pathogens, underscoring their potential in therapeutic applications (Machado et al., 2011).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-26-16-6-5-11(9-14(16)19)20-18(23)17-13-3-2-4-15(13)21-22(17)12-7-8-27(24,25)10-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBJSSUJNCPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

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